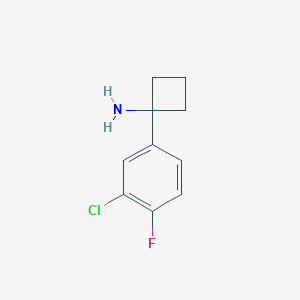

1-(3-Chloro-4-fluorophenyl)cyclobutanamine

Description

Historical Perspectives on Cyclobutane (B1203170) Ring Systems in Organic Synthesis

The journey of cyclobutane chemistry began with its first synthesis in 1907. appchemical.com Initially, the synthesis of the strained four-membered ring posed a considerable challenge to organic chemists. Early methods for constructing the cyclobutane framework often involved [2+2] photocycloaddition reactions of olefins. nist.gov Over the decades, a diverse array of synthetic strategies has been developed, including ring contractions, radical cyclizations, and transition-metal-catalyzed reactions, making cyclobutane derivatives more accessible for research. asiapharmaceutics.infonih.gov The inherent ring strain of cyclobutanes not only makes their synthesis challenging but also renders them useful as versatile intermediates in organic synthesis, capable of undergoing various ring-opening and rearrangement reactions. google.com

Significance of Small Carbocycles in Modern Chemical Research

Small carbocyclic rings, such as cyclobutane, are increasingly recognized for their valuable contributions to modern chemical research, particularly in the field of medicinal chemistry. The compact and three-dimensional nature of the cyclobutane ring allows it to serve as a unique scaffold that can improve a range of properties in drug candidates. appchemical.comgoogle.com By replacing more flexible or larger ring systems, the cyclobutane moiety can induce conformational restriction, which can lead to enhanced binding affinity and selectivity for biological targets. google.com Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to metabolism, a crucial factor in drug design. appchemical.com Its distinct puckered structure and the potential for stereoisomerism offer opportunities to explore chemical space in three dimensions, a key aspect of contemporary drug discovery. appchemical.comresearchgate.net

Overview of Halogenated Phenyl Moieties in Chemical Scaffolds

The incorporation of halogen atoms, particularly fluorine and chlorine, onto phenyl rings is a widely employed strategy in the design of bioactive molecules. google.com The 3-chloro-4-fluorophenyl group present in the target compound is a prime example of such a halogenated moiety. Halogens can profoundly influence a molecule's physicochemical and pharmacokinetic properties.

The presence of a chlorine atom can increase lipophilicity, which may enhance a compound's ability to cross biological membranes. Fluorine, the most electronegative element, can alter the acidity (pKa) of nearby functional groups and can form strong bonds with carbon, often leading to increased metabolic stability. The specific substitution pattern of halogens on the phenyl ring can also direct the molecule's interactions with its biological target and influence its metabolic fate. The combination of both chlorine and fluorine on the phenyl ring provides a nuanced approach to modulating a molecule's properties, making the 3-chloro-4-fluorophenyl scaffold a recurring motif in medicinal chemistry research. researchgate.net

Chemical Identity of 1-(3-Chloro-4-fluorophenyl)cyclobutanamine

While detailed research findings on this compound are not extensively available in publicly accessible literature, its fundamental chemical properties can be defined.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClFN |

| IUPAC Name | This compound |

This data is based on publicly available chemical database information.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

InChI Key |

YWBBNWDJYBQYPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=C(C=C2)F)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Chloro 4 Fluorophenyl Cyclobutanamine and Its Analogues

Strategic Approaches to Cyclobutanamine Core Synthesis

The construction of the cyclobutane (B1203170) ring is a pivotal step in the synthesis of 1-(3-chloro-4-fluorophenyl)cyclobutanamine. Due to inherent ring strain, the formation of four-membered rings requires specialized methods that can overcome thermodynamic and kinetic barriers. researchgate.net

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most direct and widely employed methods for synthesizing cyclobutane rings. nih.gov These reactions involve the union of two components with π-systems to form a four-membered ring. Methodologies include photochemical, thermal, and metal-catalyzed approaches. nih.govharvard.edu

Photochemical [2+2] Cycloaddition: This method is a cornerstone of cyclobutane synthesis, often used for both intramolecular and homodimerization reactions. harvard.edunih.gov However, achieving selective heterodimerization of two different olefins can be challenging and is highly dependent on the steric and electronic properties of the substrates. nih.gov Ruthenium(II) photocatalysts have been shown to enable the efficient [2+2] heterodimerization of dissimilar acyclic enones under visible light, yielding unsymmetrical tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org

Thermal [2+2] Cycloaddition: Ketenes are particularly effective substrates for thermal [2+2] cycloadditions due to their linear geometry and reduced steric hindrance. harvard.edu This approach reliably produces cyclobutanones, which are versatile intermediates that can be further functionalized. nih.govbaranlab.org For instance, the reaction of dichloroketene (B1203229) (generated in situ) with an alkene is a common strategy to form a dichlorocyclobutanone, which can then be dehalogenated. nih.gov

Catalyzed [2+2] Cycloaddition: Transition metal catalysts, such as copper, can facilitate [2+2] cycloadditions under light irradiation. The reaction proceeds through a metal-to-olefin or olefin-to-metal charge transfer process to induce cyclization. nih.gov Chiral catalysts can be employed to achieve enantioselective transformations, as demonstrated in the synthesis of cyclobutane adducts using a chiral CBS catalyst. nih.gov

| Cycloaddition Method | Key Features | Typical Substrates | Product Type | Reference |

|---|---|---|---|---|

| Photochemical [2+2] | Initiated by UV or visible light; can be catalyzed by photosensitizers or metals (e.g., Ru, Cu). | Alkenes, enones. | Substituted cyclobutanes. | nih.govnih.govorganic-chemistry.org |

| Thermal [2+2] | Often involves highly reactive species like ketenes. | Ketenes and alkenes. | Cyclobutanones. | harvard.edunih.gov |

| Asymmetric Catalyzed [2+2] | Utilizes chiral catalysts (e.g., CBS catalyst) to control stereochemistry. | Allenoates and alkenes. | Enantioenriched cyclobutanes. | nih.gov |

Rearrangement reactions provide an alternative and powerful avenue for constructing cyclobutane rings, often by transforming more readily available cyclic or acyclic precursors.

Ring Contraction: The Favorskii rearrangement of α-halocyclopentanones and the Wolff rearrangement of diazoketones derived from cyclopentanones are established methods for contracting a five-membered ring to a four-membered one. acs.org More recently, a nitrogen-extrusion protocol has been developed where pyrrolidines are treated with an iodonitrene species, leading to a 1,1-diazene intermediate. This intermediate expels nitrogen gas to form a 1,4-biradical, which then cyclizes to afford the cyclobutane product stereospecifically. acs.org

Strain-Release/ nih.govnih.gov-Rearrangement: A photoredox-mediated cascade reaction utilizing highly strained bicyclo[1.1.0]butanes (BCBs) has been developed. In this process, a nucleophilic α-aminoalkyl radical, generated from an α-silylamine, adds to the BCB. The resulting radical intermediate is reduced to an enolate, which undergoes a Claisen-type nih.govnih.gov-rearrangement to furnish polysubstituted cyclobutanes. nih.gov

Vinylcyclobutane Rearrangement: This thermal rearrangement can interconvert cyclobutane derivatives and has been proposed as a biosynthetic pathway for certain natural products where a cyclobutane dimer rearranges to a six-membered ring. nih.gov

A formal [3+1] cycloaddition strategy offers a distinct approach to cyclobutane synthesis, assembling the ring from a three-carbon and a one-carbon component. A notable example involves the use of lithiated 1,1-diborylalkanes, which act as C1-bisnucleophiles. nih.gov These reagents react with C3-biselectrophiles like epihalohydrins or epoxy alcohol derivatives. This methodology allows for the rapid construction of highly substituted 3-borylated cyclobutanols. The boron functionality serves as a valuable synthetic handle for subsequent transformations, including C-N bond formation, which is crucial for accessing cyclobutanamine structures. nih.gov The reaction demonstrates high stereospecificity, enabling the synthesis of enantioenriched products from enantioenriched starting materials. nih.gov

Once the cyclobutane core is established, the introduction of the amine functionality is the next critical step. Oxidative rearrangement reactions provide elegant solutions for converting other functional groups into amines.

Curtius Rearrangement: This classical rearrangement converts a carboxylic acid into an amine with the loss of one carbon atom. For instance, a cyclobutanecarboxylic acid can be converted to an acyl azide (B81097), which then rearranges to an isocyanate. Subsequent hydrolysis yields the desired cyclobutanamine. nih.gov This method was explored for converting an ester-derived cyclobutane into an amine. nih.gov

Oxidative Rearrangement of Aminals: A novel oxidative rearrangement of spirocyclic cyclobutane aminals has been reported. electronicsandbooks.comacs.orgacs.org Treatment of these aminals with N-halosuccinimides (NBS or NCS) promotes an initial N-halogenation. This is followed by a ring-expansion of the cyclobutane through a 1,2-carbon-to-nitrogen migration, driven by ring strain, to produce bicyclic amidines. electronicsandbooks.comacs.org This transformation showcases a unique application of N-halo amines as latent electrophilic nitrogen sources for rearrangement reactions. acs.orgacs.org

1,2-C to N Migration of Primary Amines: A general method for the oxidative rearrangement of primary amines has been developed using a hypervalent iodine(III) reagent, PhI(OAc)2, in combination with Cs2CO3. organic-chemistry.org This reaction facilitates a direct 1,2-C to N migration, effectively rearranging the carbon skeleton to produce a new primary amine. The method is applicable to both acyclic and cyclic amines and proceeds via a concerted mechanism. organic-chemistry.org

Incorporation of the 3-Chloro-4-fluorophenyl Moiety

The final stage of the synthesis involves attaching the 3-chloro-4-fluorophenyl group to the cyclobutane core. This typically involves the preparation of a suitable precursor containing this specific aromatic motif.

The synthesis of precursors bearing the 3-chloro-4-fluorophenyl group often starts from commercially available materials. Various strategies exist to create key intermediates like 3-chloro-4-fluoroaniline (B193440), 3-chloro-4-fluorobenzoic acid, or 3-chloro-4-fluorobenzoyl chloride.

One efficient process starts from 4-fluorobenzaldehyde. It is first converted to 4-fluorobenzoyl chloride using a chlorinating agent in the presence of a radical starter. The resulting 4-fluorobenzoyl chloride is then chlorinated in the presence of a chlorination catalyst to yield 3-chloro-4-fluorobenzoyl chloride. google.com This acid chloride is a versatile intermediate for further reactions.

Alternatively, 3-chloro-4-fluoroacetophenone can be synthesized from ortho-chlorofluorobenzene and acetyl chloride. The acetophenone (B1666503) can then be subjected to a haloform reaction using sodium hypobromite (B1234621) to produce 3-chloro-4-fluorobenzoic acid, which can be converted to the acid chloride with thionyl chloride. google.com Another route involves the reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline, a key precursor for forming Schiff bases or amides. nih.govresearchgate.net

| Starting Material | Key Transformation(s) | Precursor Product | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 1. Chlorination to acid chloride 2. Ring chlorination | 3-Chloro-4-fluorobenzoyl chloride | google.com |

| ortho-Chlorofluorobenzene | 1. Friedel-Crafts acylation 2. Haloform reaction | 3-Chloro-4-fluorobenzoic acid | google.com |

| 3,4-Dichloronitrobenzene (B32671) | Nucleophilic aromatic substitution with 4-chlorophenol, followed by nitro group reduction. | 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | nih.gov |

| 3-Chloro-4-fluoroaniline | Reaction with phosgene (B1210022) and then hydrazine. | 3-Chloro-4-fluorophenyl semicarbazide | researchgate.net |

Halogenation Strategies in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. For a molecule like this compound, the precise placement of chlorine and fluorine is critical to its function. The primary method for achieving this is through electrophilic aromatic substitution (EAS). nih.gov

In this process, a halogen, activated by a Lewis acid catalyst, acts as an electrophile that is attacked by the electron-rich aromatic ring. nih.gov Common Lewis acids used for chlorination and bromination include iron halides (FeCl₃, FeBr₃) and aluminum halides (AlCl₃, AlBr₃). nih.gov The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. nih.gov

The reactivity of the aromatic ring towards halogenation is influenced by the substituents already present. Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups have the opposite effect. nih.gov Halogens themselves are considered deactivating groups due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects where their lone pairs can donate electron density to the ring. nih.govlibretexts.org

Fluorination of aromatic rings presents a greater challenge due to the high reactivity of elemental fluorine. Direct fluorination is often difficult to control and can lead to over-fluorination or unwanted side reactions. Therefore, indirect methods are more commonly employed. These can involve the use of electrophilic fluorinating reagents such as N-fluoropyridinium salts or Selectfluor®. Alternatively, nucleophilic aromatic substitution on a suitably activated precursor, or the Balz-Schiemann reaction involving the thermal decomposition of an arenediazonium tetrafluoroborate, can be utilized to introduce a fluorine atom.

Regioselective Introduction of Halogen Substituents

The directing effects of existing substituents on an aromatic ring are paramount for achieving the desired regiochemistry in subsequent halogenation steps. In the context of a 3-chloro-4-fluorophenyl moiety, both the chlorine and fluorine atoms are ortho, para-directors. libretexts.org This means they will direct an incoming electrophile to the positions ortho and para relative to themselves.

When multiple directing groups are present, their combined influence determines the position of the next substitution. In the case of 1-chloro-2-fluorobenzene, the fluorine atom is a slightly stronger activating group (or less deactivating) than chlorine for electrophilic aromatic substitution. However, both strongly direct to the para position. The chloro group directs to its ortho and para positions (positions 2 and 4), while the fluoro group directs to its ortho and para positions (positions 1 and 3). The interplay of these directing effects, along with steric hindrance, will dictate the final position of an incoming electrophile. For instance, in electrophilic substitution on 1-chloro-2-fluorobenzene, the major products are often those where substitution occurs para to the fluorine atom.

To achieve a specific substitution pattern, such as the 3-chloro-4-fluoro arrangement, a multi-step synthesis is often required. This might involve starting with a monosubstituted benzene (B151609), introducing the second halogen, and then potentially introducing the cyclobutanamine group. The order of these steps is crucial for achieving the desired isomer. For example, starting with 4-fluoronitrobenzene, chlorination would be directed by the nitro group (a meta-director) and the fluorine (an ortho, para-director), leading to a mixture of products. Subsequent reduction of the nitro group to an amine would then provide a handle for further functionalization.

| Substituent | Directing Effect | Activating/Deactivating |

| -F | ortho, para | Deactivating |

| -Cl | ortho, para | Deactivating |

| -NO₂ | meta | Deactivating |

| -NH₂ | ortho, para | Activating |

Stereoselective Synthesis of Cyclobutanamine Derivatives

The synthesis of cyclobutane rings with specific stereochemistry is a significant challenge due to the puckered nature of the ring and the potential for multiple stereoisomers. Advanced synthetic methods have been developed to control the relative and absolute stereochemistry of substituents on the cyclobutane core.

Diastereoselective Approaches in Small Carbocycle Synthesis

Diastereoselectivity in cyclobutane synthesis can often be achieved by controlling the approach of reagents to a pre-existing stereocenter or by using reactions that have an inherent facial selectivity. One common strategy is the [2+2] cycloaddition reaction between two alkenes to form a cyclobutane ring. The stereochemistry of the starting alkenes can directly translate to the stereochemistry of the product. For example, the cycloaddition of a cis-alkene will typically yield a cis-substituted cyclobutane.

Another approach involves the diastereoselective functionalization of a pre-formed cyclobutane ring. For instance, the reduction of a ketone on a substituted cyclobutane can proceed with high diastereoselectivity, influenced by the steric bulk of adjacent substituents, which directs the hydride reagent to the less hindered face. Similarly, Michael additions to cyclobutenes can be highly diastereoselective, with the incoming nucleophile attacking from the less sterically hindered face of the ring. epfl.chresearchgate.net

Enantioselective Catalytic Transformations

The synthesis of a single enantiomer of a chiral cyclobutanamine derivative often relies on enantioselective catalysis. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. chemistryviews.org

For example, enantioselective [2+2] cycloadditions can be catalyzed by chiral Lewis acids or transition metal complexes. chemistryviews.org These catalysts can coordinate to one of the alkene substrates, effectively blocking one face and directing the other alkene to attack from the accessible face. This results in the formation of a cyclobutane ring with high enantiomeric excess.

Another powerful strategy is the catalytic asymmetric hydrogenation of a prochiral enamine or the reductive amination of a cyclobutanone (B123998) using a chiral catalyst. youtube.com In reductive amination, a cyclobutanone reacts with an amine to form an imine, which is then reduced in situ by a reducing agent in the presence of a chiral catalyst. The catalyst ensures that the hydride is delivered to one face of the imine, leading to the formation of a chiral amine with high enantioselectivity.

| Catalytic Approach | Key Features |

| Chiral Lewis Acid Catalyzed [2+2] Cycloaddition | Controls the facial selectivity of the cycloaddition reaction. |

| Transition Metal Catalyzed Reactions | Can be used for a variety of transformations, including hydrogenations and cross-coupling reactions. |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding the use of metals. |

Control of Stereochemistry in Cyclobutane Ring Systems

The stereochemical outcome of reactions on cyclobutane rings can be influenced by a variety of factors, including the nature of the reagents, the reaction conditions, and the presence of directing groups. For instance, the use of a bulky reducing agent might favor the formation of one diastereomer over another due to steric hindrance.

Chiral auxiliaries are another effective tool for controlling stereochemistry. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is then cleaved off to yield the desired enantiomerically enriched product. In the context of cyclobutane synthesis, a chiral auxiliary could be attached to a precursor molecule, which then undergoes a cyclization or functionalization reaction with high stereocontrol.

Derivatization and Analog Synthesis of this compound

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of analogues. These modifications can be used to probe structure-activity relationships and to optimize the properties of the parent compound.

A common derivatization is N-acylation , where the primary amine reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. researchgate.net This reaction is typically straightforward and can be used to introduce a wide variety of functional groups.

Reductive amination is another powerful tool for derivatization. The primary amine can react with an aldehyde or ketone to form an imine, which is then reduced to a secondary amine. masterorganicchemistry.com This allows for the introduction of various alkyl or arylalkyl groups at the nitrogen atom.

Analogues of this compound can also be synthesized by modifying the aromatic ring or the cyclobutane scaffold. Modifications to the phenyl ring could involve the introduction of additional substituents or the replacement of the existing halogens with other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. Changes to the cyclobutane ring could involve the introduction of substituents at other positions on the ring, which could be achieved through stereoselective synthesis starting from appropriately functionalized precursors.

| Derivatization Reaction | Reagents | Functional Group Introduced |

| N-Acylation | Acid chloride, Anhydride | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary Amine |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

Synthesis of Substituted Anilines and Related Amines

The synthesis of this compound and its analogues fundamentally relies on the availability of the corresponding substituted aniline (B41778), 3-chloro-4-fluoroaniline. This aniline serves as a crucial building block for introducing the desired chlorofluorophenyl moiety. Several synthetic routes to 3-chloro-4-fluoroaniline have been developed, primarily starting from readily available precursors like 3,4-dichloronitrobenzene or 3-chloro-4-fluoronitrobenzene.

One common approach involves the reduction of 3-chloro-4-fluoronitrobenzene. This transformation can be achieved using various reducing agents. A widely used laboratory and industrial method is catalytic hydrogenation, employing catalysts such as platinum on carbon (Pt/C) under a hydrogen atmosphere. This method is often favored due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct. Reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to achieve high yields and purity.

Another established method for the reduction of the nitro group is the use of metallic iron in the presence of an acid, such as hydrochloric acid, in a protic solvent like ethanol (B145695) or water. While this method is cost-effective, it can generate significant amounts of iron sludge, posing environmental concerns.

The synthesis of 3-chloro-4-fluoroaniline can also commence from 3,4-dichloronitrobenzene through a nucleophilic aromatic substitution (fluorine displacement) followed by reduction of the nitro group. The fluorination step is typically carried out using a fluoride (B91410) salt, such as potassium fluoride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The subsequent reduction of the resulting 3-chloro-4-fluoronitrobenzene can then be performed as described above.

| Starting Material | Reagents and Conditions | Product | Key Advantages/Disadvantages |

| 3-Chloro-4-fluoronitrobenzene | H₂, Pt/C, 50-100°C, 0.1-5 MPa | 3-Chloro-4-fluoroaniline | High yield and purity, clean reaction. |

| 3-Chloro-4-fluoronitrobenzene | Fe, HCl, Ethanol/Water, 80-90°C | 3-Chloro-4-fluoroaniline | Cost-effective, but generates iron sludge. |

| 3,4-Dichloronitrobenzene | 1. KF, DMSO 2. H₂, Pd/C | 3-Chloro-4-fluoroaniline | Utilizes readily available starting material, but is a two-step process. |

Amidation and Urea (B33335) Formation Reactions

The primary amine of this compound is a key functional handle for further molecular elaboration through amidation and urea formation reactions. These reactions are fundamental in medicinal chemistry for creating analogues with diverse physicochemical and biological properties.

Amidation reactions involve the coupling of the amine with a carboxylic acid or its activated derivative. A common method is the reaction with an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or below. Alternatively, carboxylic acids can be coupled directly with the amine using a variety of coupling agents. These reagents, which include carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HATU, HBTU), activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Urea formation reactions are typically achieved by reacting the amine with an isocyanate. This reaction is generally rapid and proceeds under mild conditions, often without the need for a catalyst or base. The isocyanate can be a commercially available reagent or generated in situ from a corresponding amine or carboxylic acid derivative. For instance, the Curtius rearrangement of an acyl azide, generated from a carboxylic acid, provides an isocyanate that can be trapped by this compound. Another approach involves the use of phosgene equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), which react with the amine to form a reactive intermediate that can then be coupled with another amine to form an unsymmetrical urea.

| Reaction Type | Reagents | General Conditions | Product |

| Amidation | Acyl Chloride, Base (e.g., Triethylamine) | Aprotic solvent (e.g., DCM), 0°C to RT | N-(1-(3-chloro-4-fluorophenyl)cyclobutyl)amide |

| Amidation | Carboxylic Acid, Coupling Agent (e.g., HATU) | Aprotic solvent (e.g., DMF), RT | N-(1-(3-chloro-4-fluorophenyl)cyclobutyl)amide |

| Urea Formation | Isocyanate | Aprotic solvent (e.g., THF), RT | N'-(substituted)-N-(1-(3-chloro-4-fluorophenyl)cyclobutyl)urea |

| Urea Formation | Triphosgene, Amine | Aprotic solvent (e.g., DCM), Base | N,N'-disubstituted urea |

Synthesis of Heterocyclic Derivatives Incorporating the Chlorofluorophenyl Motif

The 3-chloro-4-fluorophenyl motif is a common feature in a variety of heterocyclic compounds with diverse biological activities. The synthesis of such derivatives often utilizes 3-chloro-4-fluoroaniline as a key starting material. The versatile reactivity of the aniline allows for its incorporation into a wide range of heterocyclic systems, including quinazolines and pyridines.

Quinazoline (B50416) derivatives can be synthesized through several established methods. One common approach is the reaction of 3-chloro-4-fluoroaniline with an anthranilic acid derivative, often in the presence of a dehydrating agent or under thermal conditions, to form a quinazolinone. Further functionalization of the quinazolinone core can lead to a diverse array of analogues. Another route involves the reaction of 3-chloro-4-fluoroaniline with a 2-aminobenzaldehyde (B1207257) or a related precursor to construct the quinazoline ring system. Palladium-catalyzed coupling reactions have also been employed for the synthesis of complex quinazoline derivatives.

Pyridine derivatives incorporating the 3-chloro-4-fluorophenyl group can be prepared through various synthetic strategies. For instance, a substituted pyridine ring can be constructed via a multi-component reaction involving an aniline, an aldehyde, and a 1,3-dicarbonyl compound (Hantzsch pyridine synthesis). Alternatively, the 3-chloro-4-fluorophenyl group can be introduced onto a pre-formed pyridine ring through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, a halopyridine can be coupled with a 3-chloro-4-fluorophenylboronic acid derivative under Suzuki coupling conditions.

The choice of synthetic route depends on the desired substitution pattern on the heterocyclic ring and the availability of starting materials.

| Heterocycle | Synthetic Approach | Key Reactants |

| Quinazoline | Condensation | 3-Chloro-4-fluoroaniline, Anthranilic acid derivative |

| Quinazoline | Cyclization | 3-Chloro-4-fluoroaniline, 2-Aminobenzaldehyde derivative |

| Pyridine | Hantzsch Synthesis | 3-Chloro-4-fluoroaniline, Aldehyde, 1,3-Dicarbonyl compound |

| Pyridine | Cross-Coupling | Halopyridine, 3-Chloro-4-fluorophenylboronic acid |

Bioisosteric Replacement Strategies Utilizing Cyclobutane and Bicyclo[1.1.1]pentane Scaffolds

Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a powerful strategy in drug design to modulate the physicochemical properties of a lead compound. The cyclobutane and bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as valuable non-classical bioisosteres for the para-substituted phenyl ring. researchgate.netnih.gov

The cyclobutane ring , present in this compound, serves as a three-dimensional, saturated mimic of a phenyl ring. nih.gov Its puckered conformation provides a rigid scaffold that can orient substituents in a well-defined spatial arrangement. nih.gov Compared to a planar phenyl ring, the cyclobutane core can lead to improved metabolic stability and aqueous solubility by reducing lipophilicity and disrupting π-π stacking interactions. nih.govresearchgate.net The synthesis of cyclobutane-containing compounds often involves [2+2] cycloaddition reactions or the functionalization of pre-existing cyclobutane derivatives. researchgate.net

The bicyclo[1.1.1]pentane (BCP) scaffold is another highly effective bioisostere for a para-substituted phenyl ring. researchgate.netnih.gov The bridgehead carbons of BCP are separated by a distance that can mimic the 1,4-disubstitution pattern of a benzene ring, albeit with a shorter distance between the exit vectors. nih.gov This rigid, cage-like structure offers several advantages, including a significant increase in the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved clinical success rates. nih.govasianpubs.org The replacement of a phenyl ring with a BCP moiety has been shown to enhance aqueous solubility, passive permeability, and metabolic stability, while maintaining or even improving biological potency. researchgate.netasianpubs.org The synthesis of BCP derivatives has been significantly advanced in recent years, with methods available for the introduction of various functional groups at the bridgehead positions.

The strategic replacement of the 3-chloro-4-fluorophenyl ring in the target compound with a cyclobutane or BCP core, or the replacement of the cyclobutane ring itself with a BCP scaffold, represents a promising avenue for the generation of novel analogues with potentially superior drug-like properties.

| Scaffold | Role as a Bioisostere | Potential Advantages |

| Cyclobutane | Phenyl ring mimic | Improved metabolic stability and solubility, 3D structural rigidity. nih.govresearchgate.net |

| Bicyclo[1.1.1]pentane (BCP) | para-Substituted phenyl ring mimic | Enhanced solubility, permeability, and metabolic stability; increased Fsp³. researchgate.netnih.govasianpubs.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise structure of 1-(3-Chloro-4-fluorophenyl)cyclobutanamine can be determined.

In ¹H NMR spectroscopy, the distinct chemical environments of hydrogen atoms (protons) within the molecule result in unique signals. For this compound, the spectrum is expected to show signals in both the aromatic and aliphatic regions.

Aromatic Region (approx. δ 7.0-7.5 ppm): The 3-chloro-4-fluorophenyl group contains three aromatic protons. These protons would appear as a set of multiplets due to spin-spin coupling with each other and with the fluorine atom.

Aliphatic Region (approx. δ 1.5-2.5 ppm): The six protons on the cyclobutane (B1203170) ring would produce complex, overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and splitting patterns are influenced by their spatial relationships.

Amine Protons (variable): The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Proton Assignment | Expected Multiplicity |

|---|---|---|

| ~7.0-7.5 | Aromatic (Ar-H) | Multiplets (m) |

| ~1.5-2.5 | Cyclobutane (-CH₂) | Multiplets (m) |

| Variable | Amine (-NH₂) | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.

Aromatic Carbons (approx. δ 115-160 ppm): Six signals would be present for the phenyl ring carbons. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), appearing as a doublet. The chemical shifts are influenced by the electronegative halogen substituents.

Aliphatic Carbons (approx. δ 15-60 ppm): The cyclobutane ring would show three signals: one quaternary carbon directly attached to the phenyl ring and amine group, and two methylene (B1212753) (-CH₂) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Assignment | Key Features |

|---|---|---|

| ~155-160 | Ar-C-F | Large C-F coupling (¹JCF) |

| ~115-145 | Other Ar-C | Five distinct signals |

| ~55-65 | Quaternary C (C-N, C-Ar) | Signal for C1 of cyclobutane |

| ~30-40 | Cyclobutane -CH₂- | Signal for C2/C4 of cyclobutane |

| ~15-25 | Cyclobutane -CH₂- | Signal for C3 of cyclobutane |

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterization. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. nih.gov The precise chemical shift provides confirmation of the fluorine's electronic environment, and its multiplicity (likely a multiplet) would arise from coupling to the adjacent aromatic protons.

The C1 carbon of the cyclobutane ring in this compound is a stereocenter, meaning the molecule is chiral. Advanced NMR techniques can be employed to investigate its stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to define the molecule's three-dimensional structure. wiley.comethernet.edu.et If the compound were synthesized as a mixture of enantiomers, chiral shift reagents could be used to differentiate the signals corresponding to each enantiomer in the NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. This allows for the precise determination of the molecular weight. The calculated exact mass of the [M+H]⁺ ion for this compound (C₁₀H₁₂ClFN) is 214.0748 m/z. A key feature would be the presence of an isotopic peak at m/z 216.0718, corresponding to the ³⁷Cl isotope, with an intensity approximately one-third of the main [M+H]⁺ peak. Analysis of the fragmentation patterns can further confirm the structure, with likely fragments corresponding to the loss of the amine group or cleavage of the cyclobutane ring. nih.govresearchgate.net

Table 3: Predicted ESI-MS Data for this compound

| Predicted m/z | Ion Assignment | Notes |

|---|---|---|

| 214.0748 | [M+H]⁺ with ³⁵Cl | Protonated molecular ion |

| 216.0718 | [M+H]⁺ with ³⁷Cl | Isotopic peak, ~32% intensity of M+H |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, HRMS would be employed to confirm its molecular formula, C₁₀H₁₁ClFN.

Detailed Research Findings:

In a hypothetical HRMS analysis using an electrospray ionization (ESI) source in positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolving power of the instrument, often a time-of-flight (TOF) or Orbitrap analyzer, allows for the differentiation of its exact mass from other ions with the same nominal mass but different elemental compositions.

The presence of chlorine results in a characteristic isotopic pattern. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This leads to the appearance of two peaks in the mass spectrum for any chlorine-containing fragment, separated by approximately 2 Da, with the peak corresponding to the ³⁷Cl isotope having about one-third the intensity of the peak for the ³⁵Cl isotope.

Table 1: Predicted HRMS Data for the Protonated Molecular Ion of this compound

| Ion | Molecular Formula | Calculated m/z ([M+H]⁺ for ³⁵Cl) | Calculated m/z ([M+H]⁺ for ³⁷Cl) | Isotopic Ratio |

| [C₁₀H₁₂ClFN]⁺ | C₁₀H₁₂³⁵ClFN | 216.0639 | 218.0610 | ~3:1 |

Applications of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule.

Detailed Research Findings:

In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺ at m/z 216 for the ³⁵Cl isotope) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of the amine group, cleavage of the cyclobutane ring, and fragmentation of the aromatic ring. The fragmentation of halogenated aromatic compounds often involves characteristic losses.

Predicted major fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): This would result in a fragment ion corresponding to the loss of 17 Da.

Cleavage of the cyclobutane ring: This could lead to various neutral losses and charged fragments, providing information about the substituent's position.

Fragmentation of the chlorofluorophenyl group: This could involve the loss of chlorine or fluorine radicals, or neutral molecules like HCl or HF.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 216.06 | [C₁₀H₉ClF]⁺ | 199.04 | NH₃ |

| 216.06 | [C₆H₄ClF]⁺ | 130.00 | C₄H₈N |

| 199.04 | [C₁₀H₈F]⁺ | 147.06 | Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Detailed Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and carbon-halogen bonds.

N-H Stretching: As a primary amine, it is expected to show two distinct bands in the region of 3400-3300 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. quora.comopenstax.orglibretexts.orglibretexts.org

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ region. wpmucdn.com

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The presence of the aromatic ring would give rise to several absorption bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring would appear just below 3000 cm⁻¹.

C-Cl and C-F Stretching: The carbon-chlorine and carbon-fluorine stretching vibrations would be present in the fingerprint region, typically in the ranges of 800-600 cm⁻¹ and 1400-1000 cm⁻¹, respectively.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C-H | Stretching | > 3000 |

| C-N | Stretching | 1250 - 1020 |

| C-F | Stretching | 1400 - 1000 |

| C-Cl | Stretching | 800 - 600 |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

HPLC is a cornerstone of pharmaceutical analysis, used to determine the purity of a compound and to separate it from any impurities, starting materials, or byproducts.

Detailed Research Findings:

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A typical RP-HPLC method would involve:

Column: A C18 column is a common choice, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all components.

Detection: A UV detector would be suitable, as the chlorofluorophenyl group is a chromophore that will absorb UV light, typically in the range of 210-280 nm.

The retention time of the main peak would be used to identify the compound, while the area of this peak relative to the total area of all peaks would be used to determine its purity. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its reliability.

Table 4: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and the mechanisms of reactions it may undergo.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of 1-(3-chloro-4-fluorophenyl)cyclobutanamine are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its formation and reactivity. For instance, DFT calculations have been successfully employed to unveil the mechanisms of stereospecific syntheses of cyclobutanes. One such study detailed the contraction of pyrrolidines to form cyclobutanes, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. nih.gov The subsequent barrierless collapse of this biradical explains the stereoretentive nature of the product. nih.gov Such computational approaches could be invaluable in optimizing synthetic routes to this compound and predicting potential side products.

The application of DFT can also illuminate the pathways of reactions involving the functional groups of the target molecule. For example, DFT has been used to investigate the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, highlighting different reaction pathways depending on the nature of the amine (aromatic vs. aliphatic). researchgate.net This type of analysis would be relevant for predicting how the amine group of this compound might react in various chemical environments.

Conformational Analysis of Cyclobutanamine Derivatives

The three-dimensional shape of a molecule is critical for its interaction with biological macromolecules. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. youtube.com For substituted cyclobutanes, the substituents can occupy either axial or equatorial-like positions, and the energetic preference for one conformation over another can significantly impact the molecule's properties.

A comprehensive conformational study on 2-substituted cyclobutane-α-amino acid derivatives, which are structurally related to this compound, has been conducted using a combination of X-ray diffraction, NMR spectroscopy, and computational methods. nih.gov This synergistic approach allows for a detailed understanding of the conformational preferences in the solid state, in the gas phase, and in solution. nih.gov Such studies are crucial for determining the bioactive conformation of a molecule, which is the specific three-dimensional arrangement it adopts when binding to a biological target. The stability of different conformers is influenced by factors such as angle strain, torsional strain, and steric interactions. libretexts.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) might bind to a protein (target) and to characterize the stability and dynamics of the resulting complex.

Prediction of Binding Affinities and Modes

Molecular docking studies have been performed on derivatives containing the 3-chloro-4-fluorophenyl moiety, providing insights into their potential biological targets. For example, a range of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and docked against the monoamine oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info This study revealed that some of these derivatives exhibited higher binding affinities than standard MAO-B inhibitors. asiapharmaceutics.info

The 3-chloro-4-fluorophenyl fragment has also been identified as an important structural feature for inhibiting tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The incorporation of this moiety into different chemical scaffolds was shown to enhance inhibitory activity, and docking analysis supported the observed potency. nih.gov These findings suggest that this compound could also be investigated for its potential to interact with these or other enzymes.

The table below summarizes the binding energies of some N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against MAO-B, as reported in a molecular docking study.

| Compound | Binding Energy (kcal/mol) |

| C23 | -120.20 |

| C33 | -116.97 |

| Safinamide (Standard) | -86.29 |

| Selegiline (Standard) | -74.38 |

| Rasagiline (Standard) | -72.76 |

| Data from a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives. asiapharmaceutics.info |

Identification of Key Residue Contributions to Binding

Beyond predicting binding affinity, molecular docking and dynamics simulations can identify the specific amino acid residues in the target's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the study of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as MAO-B inhibitors, visualization of the docked compounds allowed for the analysis of their interactions with the active site residues. asiapharmaceutics.info Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors. Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interactions over time.

In Silico Prediction of Chemical Transformations and Metabolic Pathways

Predicting the metabolic fate of a drug candidate is a critical step in the drug discovery process. In silico methods can provide early indications of how a molecule might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov These computational approaches can be broadly categorized into ligand-based and structure-based methods. nih.govcreative-biolabs.com

Ligand-based approaches rely on the chemical structure of the compound to predict its metabolic susceptibility, while structure-based methods use the three-dimensional structures of metabolic enzymes to dock the compound and predict its binding and subsequent transformation. creative-biolabs.com For a molecule like this compound, in silico tools would likely predict that the aromatic ring is susceptible to hydroxylation by CYP enzymes. The presence of the chloro and fluoro substituents will influence the regioselectivity of this oxidation. The cyclobutane ring and the amine group are also potential sites of metabolism, for instance, through N-dealkylation or oxidation. semanticscholar.org

Unexpected metabolic pathways can lead to the failure of drug candidates in later stages of development. news-medical.net Therefore, the early application of in silico metabolic prediction can help in designing molecules with improved pharmacokinetic profiles and can guide the identification of metabolites in subsequent in vitro and in vivo experiments. news-medical.net

Molecular Visualization and Modeling Software Applications

In the absence of specific studies on this compound, it is not possible to detail the application of molecular visualization and modeling software for this compound. Typically, researchers would employ a range of software tools to investigate a molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets.

Hypothetically, should such research be undertaken, common software packages that would be applied include:

For Quantum Mechanical Calculations: Gaussian, ORCA, or Spartan for Density Functional Theory (DFT) calculations to determine optimized geometry, electronic structure, and spectroscopic properties.

For Molecular Dynamics Simulations: GROMACS, AMBER, or NAMD to simulate the compound's behavior over time in a solvated environment, providing insights into its conformational dynamics.

For Molecular Visualization: PyMOL, VMD, or Chimera to render high-quality images of the molecule, analyze its structure, and visualize results from computational experiments.

For Docking Studies: AutoDock, Glide, or GOLD to predict the binding orientation and affinity of the compound to a target protein, which is a crucial step in drug design.

Without published research, no specific findings, data tables, or detailed analyses concerning the application of these software tools to this compound can be provided. The scientific community awaits future research to elucidate the computational profile of this specific chemical entity.

Structure Activity Relationship Sar and Design Principles for 1 3 Chloro 4 Fluorophenyl Cyclobutanamine Analogues

Systematic Structural Modifications of the Cyclobutanamine Scaffold

The cyclobutanamine scaffold serves as a rigid three-dimensional framework that properly orients the critical pharmacophoric elements, namely the amine functionality and the halogenated phenyl ring, for interaction with a biological target. nih.gov Modifications to this core structure are a key strategy in drug design. nih.gov

The cyclobutane (B1203170) ring is a valuable motif in medicinal chemistry, often used to introduce conformational restraint, improve metabolic stability, or occupy hydrophobic pockets within a target protein. nih.govnih.gov Its puckered, three-dimensional nature provides distinct vectors for substituent placement compared to more flexible linear linkers or larger ring systems. nih.gov

SAR studies on related scaffolds have shown that the size and substitution of the cycloalkane ring are critical for activity. For instance, expanding the cyclobutane to a cyclopentane or cyclohexane often leads to a significant decrease in potency, suggesting that the compact and rigid nature of the four-membered ring is optimal for fitting into a specific binding site. nih.gov The introduction of substituents onto the cyclobutyl ring can further refine molecular interactions. For example, adding small alkyl groups could enhance van der Waals interactions in a hydrophobic pocket, while polar groups like hydroxyls could form new hydrogen bonds.

The stereochemistry of these substituents is also crucial. Cis and trans isomers resulting from disubstitution on the cyclobutane ring can exhibit vastly different biological activities due to their distinct spatial arrangement of functional groups.

Table 1: Illustrative SAR of Cyclobutyl Ring Modifications Note: This table is illustrative, based on established medicinal chemistry principles, to demonstrate potential activity trends.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| No Substitution (Parent) | Baseline scaffold for comparison. | Reference Activity |

| Addition of Methyl Group | Increases lipophilicity; potential for enhanced hydrophobic interactions. | Potentially Increased |

| Addition of Hydroxyl Group | Increases polarity; potential for new hydrogen bond formation. | Variable; may increase or decrease depending on binding site polarity. |

| Ring Expansion to Cyclopentyl | Increases size and flexibility. | Likely Decreased |

| Spirocyclic Fusion | Introduces significant rigidity and explores different vector space. | Potentially Increased if it matches a specific binding pocket feature. nih.gov |

The primary amine of the cyclobutanamine moiety is a critical functional group, likely serving as a key interaction point with the biological target, for instance, by forming a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate). Its basicity and hydrogen-bonding capability are central to its function.

Modifying this amine is a common strategy to modulate a compound's activity and properties.

N-Alkylation: Converting the primary amine to a secondary or tertiary amine (e.g., adding methyl, ethyl, or larger groups) can have several effects. It can increase steric bulk, potentially improving selectivity for a specific target by preventing binding to others. However, excessive bulk can also hinder binding and reduce potency. Alkylation also alters basicity and lipophilicity, which affects target interaction and pharmacokinetic properties.

N-Acylation: Converting the amine to an amide removes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This is a drastic modification that can determine if the basic amine is essential for activity. If activity is lost, it confirms the importance of the positive charge at physiological pH.

N-Sulfonylation: Similar to acylation, forming a sulfonamide removes the basic character of the amine. The sulfonamide group can act as a strong hydrogen bond acceptor and engage in different interactions within the binding pocket.

Studies on monoamine transporter inhibitors, a likely target class for this compound, have shown that N-substitution is a powerful tool to fine-tune affinity and selectivity. nih.gov

Table 2: Illustrative SAR of Amine Functionality Modifications Note: This table is illustrative, based on established medicinal chemistry principles, to demonstrate potential activity trends.

| Modification | Structural Change | Predicted Impact on Activity |

|---|---|---|

| Primary Amine (-NH2) | Baseline functionality. | Reference Activity |

| Secondary Amine (-NHCH3) | Adds small alkyl group; maintains H-bond donor. | Potentially maintained or slightly altered; depends on steric tolerance. |

| Tertiary Amine (-N(CH3)2) | Adds two alkyl groups; removes H-bond donor. | Likely Decreased if H-bond donation is critical. |

| Acetamide (-NHCOCH3) | Removes basicity; adds H-bond acceptor. | Likely Significantly Decreased or Abolished. |

Exploration of the Halogenated Phenyl Ring

The 3-chloro-4-fluorophenyl group is a highly specific electronic and steric feature of the molecule. Halogenation is a prevalent strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve membrane permeability. asiapharmaceutics.info

The specific placement of the chlorine and fluorine atoms at the 3- and 4-positions, respectively, is not arbitrary. SAR studies on various classes of bioactive molecules consistently demonstrate that the positional isomerism of halogen substituents dramatically affects biological activity. nih.govnih.gov Moving a halogen even one position on the phenyl ring can alter the molecule's electronic distribution and shape, leading to a profound loss or gain of potency, or a switch in selectivity between different targets. nih.gov

For example, in a series of chalcone-based monoamine oxidase (MAO) inhibitors, a chlorine atom at the 3-position of an aromatic ring conferred high potency and selectivity for MAO-B, whereas other substitution patterns were less effective. nih.gov This suggests that the 3-chloro-4-fluoro substitution pattern in 1-(3-Chloro-4-fluorophenyl)cyclobutanamine is likely optimized for a specific set of interactions within its target's binding site. Any change, such as to a 2-chloro-4-fluoro or a 3-chloro-2-fluoro arrangement, would reposition the key interaction points and likely reduce activity.

Table 3: Illustrative SAR of Halogen Positional Isomerism Note: This table is illustrative, based on established medicinal chemistry principles, to demonstrate potential activity trends.

| Substitution Pattern | Rationale for Activity Change | Predicted Relative Activity |

|---|---|---|

| 3-Chloro-4-fluoro | Optimized electronic and steric profile for the target binding site. | High (Reference) |

| 2-Chloro-4-fluoro | Alters steric profile near the cyclobutyl anchor; changes dipole moment. | Likely Lower |

| 4-Chloro-3-fluoro | Swaps electronic roles of halogens, potentially disrupting key interactions. | Likely Lower |

| 4-Chloro only | Removes interactions or electronic modulation provided by the fluorine atom. | Likely Lower |

The chlorine and fluorine atoms contribute to the molecule's binding affinity through several types of interactions:

Halogen Bonding: A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (known as a σ-hole) on the outer side of a halogen atom interacts with a nucleophilic site, such as the backbone carbonyl oxygen of an amino acid. Chlorine is a competent halogen bond donor. The chlorine at the 3-position may form such a bond, providing a specific and directional interaction that anchors the phenyl ring in the binding pocket.

Hydrophobic and van der Waals Interactions: Both halogens increase the lipophilicity of the phenyl ring, enhancing its ability to interact favorably with hydrophobic residues (e.g., leucine, isoleucine, phenylalanine) in the binding site.

Electronic Effects: Both fluorine and chlorine are strongly electronegative and act as electron-withdrawing groups through induction. nih.gov This effect lowers the pKa of the amine group and modulates the electron density of the aromatic ring, which can be crucial for π-π stacking or other electronic interactions with the target protein. Fluorine, being the most electronegative element, has a particularly strong inductive effect.

Correlation of Structural Features with Biological and Chemical Activities

The collective analysis of SAR principles suggests that this compound is a finely tuned molecule, likely designed as a potent and selective inhibitor of a specific biological target, such as a monoamine transporter or monoamine oxidase. nih.govasiapharmaceutics.info

The key correlations are as follows:

The Cyclobutanamine Core: This unit acts as a rigid, non-planar scaffold. Its primary function is to hold the amine and the phenyl ring in a precise three-dimensional orientation required for optimal binding, a task that a more flexible linker could not achieve as effectively. Its size appears optimized, as both larger and more flexible scaffolds are generally detrimental to activity in related systems. nih.gov

The Primary Amine: This group is the primary site for polar, ionic interactions. Its basicity allows it to be protonated at physiological pH, forming a crucial salt bridge with an acidic residue in the target protein. Modifications that remove this basicity, such as N-acylation, would be expected to abolish activity, confirming its essential role.

The Halogenated Phenyl Ring: This moiety is responsible for specificity and a significant portion of the binding affinity. The 3-chloro-4-fluoro substitution pattern is not merely a generic lipophilic group but a specific arrangement that offers a combination of hydrophobic, electronic, and potentially halogen-bonding interactions that are complementary to the topology of the target's binding site. nih.gov The positional isomerism is critical, meaning that even slight shifts in halogen placement would disrupt this complementarity and reduce biological activity.

Impact of Bioisosteric Replacements on Molecular Recognition

Bioisosteric replacement is a fundamental strategy in drug design used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov For this compound, bioisosteric modifications can be envisioned at several positions, primarily on the aromatic ring and the cyclobutane scaffold.

Bioisosteric replacement of the cyclobutane ring with other cyclic or acyclic moieties would modify the spatial orientation of the phenyl ring and the amine group, which is crucial for receptor engagement.

Table 1: Potential Bioisosteric Replacements and their Predicted Impact

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| 3-Chloro | -Br, -CH3 | Altered lipophilicity and steric bulk |

| 4-Fluoro | -OH, -OCH3 | Introduction of hydrogen bonding capabilities |

| Cyclobutane | Cyclopentane, Pyrrolidine | Modified ring strain and conformational flexibility |

| Phenyl | Thiophene, Pyridine (B92270) | Altered aromaticity and potential for new interactions |

These modifications can lead to modest differences in shape and conformation, which are crucial for protein-ligand interactions. nih.gov The replacement of functional groups is a key aspect of this process, though it does not always result in the retention of biological activity. nih.gov

Understanding Essential Features for Activity

The key structural components of this compound essential for its activity can be inferred from related compounds that target monoamine transporters. nih.govresearchgate.net The primary pharmacophoric features are generally understood to be the protonatable amine, the aromatic ring, and the specific substitution pattern on that ring.

The protonated amine at physiological pH is crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the binding site of many transporters. The cyclobutane ring acts as a constrained linker, holding the phenyl ring and the amine group in a specific spatial arrangement. The rigidity of this ring system limits the number of accessible conformations, which can lead to higher binding affinity and selectivity compared to more flexible analogues.

The 3-chloro-4-fluorophenyl group contributes to the binding affinity through various non-covalent interactions, including hydrophobic and potential halogen bonding interactions. Structure-activity relationship studies on analogous compounds have shown that both the nature and position of substituents on the phenyl ring are critical for potency and selectivity. mdpi.comcuny.edu

Influence of Stereochemistry on Activity

The this compound molecule is chiral, containing a stereocenter at the carbon atom of the cyclobutane ring attached to the amine group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1-(3-chloro-4-fluorophenyl)cyclobutanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov

This difference in activity arises because biological targets, such as receptors and enzymes, are themselves chiral environments. One enantiomer may fit into the binding site more favorably than the other, leading to a stronger interaction and greater biological effect. The less active enantiomer, or "distomer," may be inactive or could even contribute to off-target effects. nih.gov

For example, in studies of citalopram, the (S)-enantiomer is primarily responsible for the desired therapeutic effect, while the (R)-enantiomer is significantly less potent. nih.gov A similar stereochemical influence on activity is expected for this compound, where one enantiomer is likely to be more potent than the other. nih.gov Therefore, the synthesis and biological evaluation of the individual enantiomers are critical for the development of a selective and effective therapeutic agent.

Molecular Interaction Analysis of this compound and its Analogues

The solid-state structure and crystal packing of this compound and its analogues are dictated by a variety of intermolecular forces. These interactions are crucial for understanding the compound's physical properties and its interactions within a biological system.

Hydrogen Bonding Networks in Crystal Structures

In the crystalline state, the primary amine group of this compound is a potent hydrogen bond donor. It can form strong N-H···A hydrogen bonds, where 'A' can be an electronegative atom from a neighboring molecule. In the absence of other strong acceptors, the fluorine and chlorine atoms on the phenyl ring of an adjacent molecule can act as weak hydrogen bond acceptors.

Crystal structures of similar compounds, such as those with amine functionalities and halogenated phenyl rings, often exhibit chains or more complex networks of hydrogen bonds. researchgate.netmdpi.com For instance, N-H···F and N-H···Cl interactions, although weaker than conventional hydrogen bonds to oxygen or nitrogen, can play a significant role in stabilizing the crystal lattice.

Non-Covalent Interactions (e.g., C-H···X, π-stacking)

Furthermore, C-H···π interactions, where a C-H bond from the cyclobutane ring of one molecule interacts with the π-system of an adjacent phenyl ring, are also likely to be present. The halogen substituents themselves can participate in specific non-covalent interactions. Halogen bonds, where the electrophilic region of the chlorine atom interacts with a nucleophilic site, and other weak C-H···X (where X is F or Cl) interactions contribute to the stability of the supramolecular architecture. researchgate.netnih.govmdpi.com

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (amine) | N, F, Cl | Primary determinant of crystal packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal stability |

| C-H···π | C-H (cyclobutane) | Phenyl Ring | Directional packing interactions |

| Halogen Interactions | C-Cl, C-F | N, O, π-system | Fine-tunes molecular arrangement |

The interplay of these various attractive forces dictates the final three-dimensional arrangement of the molecules in the crystal, influencing properties such as solubility and stability.

Advanced Mechanistic Studies of Reactions Involving 1 3 Chloro 4 Fluorophenyl Cyclobutanamine

Reaction Mechanisms in Cyclobutanamine Synthesis

The construction of the strained cyclobutane (B1203170) ring, substituted with a halogenated phenyl group and an amine, involves several potential mechanistic pathways. The efficiency and stereochemical outcome of the synthesis are highly dependent on the chosen route.

The synthesis of substituted cyclobutanes can sometimes be complicated by carbocationic rearrangements. These rearrangements occur when a carbocation intermediate is formed during a reaction, which can then reorganize to a more stable carbocation before the final product is formed. For instance, in reactions proceeding through a cyclopropylcarbinyl cation, a numberanalytics.comnih.gov-rearrangement can lead to the formation of a cyclobutane ring. researchgate.net

Solvolysis reactions of substrates designed to form a primary carbocation adjacent to a cyclopropane (B1198618) ring can lead to ring expansion, yielding a cyclobutane structure. However, these pathways can also compete with other rearrangements. For example, the solvolysis of certain polycyclic mesylates can generate a bridgehead carbocation that undergoes rearrangement to yield complex mixtures of products, including those with different ring structures. figshare.com The stability of the carbocation is a key determinant of the reaction pathway. A concerted rearrangement to a more stable tertiary bridgehead carbocation, for instance, can be significantly faster than pathways involving less stable intermediates. figshare.com The specific substitution pattern on the aromatic ring of 1-(3-chloro-4-fluorophenyl)cyclobutanamine would also influence the stability of any potential carbocationic intermediates, thereby directing the course of such rearrangements.

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful and direct methods for the synthesis of cyclobutane rings. numberanalytics.combaranlab.org These reactions involve the combination of two components with π-systems to form a four-membered ring through the creation of two new sigma bonds. numberanalytics.com The mechanism of these reactions is governed by the principles of orbital symmetry. numberanalytics.com

Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for a suprafacial-suprafacial approach, but photochemical [2+2] cycloadditions are allowed and widely used. baranlab.orgacs.org In a typical photochemical process, one of the alkene components is excited to a triplet state, which then adds to the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate. baranlab.org

Intramolecular [2+2] cycloadditions are also a versatile method for constructing cyclobutane-containing bicyclic frameworks. For example, an intramolecular cycloaddition between an in-situ generated allene (B1206475) and an alkene can yield a cyclobutane-fused ring system. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the substituents on the reacting partners and the reaction conditions. numberanalytics.comnih.gov The synthesis of the this compound core could, in principle, be achieved via a [2+2] cycloaddition between a substituted styrene (B11656) derivative and an appropriate keteniminium salt, followed by reduction. researchgate.net

Table 1: Key Features of [2+2] Cycloaddition Reactions

| Feature | Description |

|---|---|

| Reaction Type | Pericyclic reaction forming a four-membered ring. numberanalytics.com |

| Reactants | Typically two components with π-bonds (e.g., alkenes, allenes, ketenes). numberanalytics.comnih.gov |

| Mechanism | Can be concerted or stepwise. Photochemical reactions often proceed via a diradical intermediate. numberanalytics.combaranlab.org |

| Stereochemistry | Influenced by substituents and reaction conditions, can lead to multiple stereoisomers. numberanalytics.com |

| Applications | Widely used in the synthesis of natural products and pharmaceuticals containing cyclobutane rings. acs.orgnih.gov |

Nucleophilic substitution reactions are fundamental in organic synthesis and can be employed in the construction of this compound, particularly for the introduction of the amine functionality. youtube.com These reactions can be categorized as either SN1 or SN2, depending on the substrate and reaction conditions.

In the context of synthesizing the target molecule, a pre-formed cyclobutane ring bearing a suitable leaving group (e.g., a tosylate or a halide) could react with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction, via a nucleophilic substitution mechanism. A primary cyclobutyl halide would likely proceed through an SN2 mechanism, involving a backside attack by the nucleophile, leading to an inversion of stereochemistry. science.gov

Alternatively, nucleophilic aromatic substitution (SNAr) on a precursor molecule could be envisioned, although this is generally less common for introducing alkyl substituents onto an aromatic ring. SNAr reactions typically require a highly electron-deficient aromatic ring and a good nucleophile. nih.govnih.gov The presence of the chloro and fluoro substituents on the phenyl ring of the target molecule makes the ring somewhat electron-deficient, which could be relevant in derivatization steps. researchgate.net

Mechanisms of Functionalization and Derivatization

Once the core structure of this compound is assembled, its chemical properties can be further modified through reactions targeting the aromatic ring or the primary amine.

The 3-chloro-4-fluorophenyl group is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic effects of the existing substituents. Both chlorine and fluorine are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org However, they are also deactivating groups due to their strong electron-withdrawing inductive effects, which make the ring less reactive than benzene (B151609) itself. stackexchange.com

In the case of the 3-chloro-4-fluorophenyl moiety, the two halogen substituents have competing directing effects. The fluorine atom at position 4 directs incoming electrophiles to positions 3 and 5. The chlorine atom at position 3 directs to positions 2, 4, and 6. The positions are numbered relative to the point of attachment of the cyclobutyl group.

Position 2: Ortho to the chloro group.

Position 5: Ortho to the fluoro group and meta to the chloro group.

Position 6: Para to the chloro group.